N-butylidene-2-methylpropane-2-sulfinamide
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Overview
Description
Scientific Research Applications
Chemistry: N-butylidene-2-methylpropane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds .
Biology: In biological research, the compound is utilized in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and protein interactions .
Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-butylidene-2-methylpropane-2-sulfinamide can be synthesized through the condensation of 2-methylpropane-2-sulfinamide with butanal under controlled conditions . The reaction typically involves the use of a suitable solvent, such as ethanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-butylidene-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are frequently employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which N-butylidene-2-methylpropane-2-sulfinamide exerts its effects involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions . The compound interacts with molecular targets such as enzymes and proteins, modulating their activity and facilitating the formation of specific products .
Comparison with Similar Compounds
2-Methylpropane-2-sulfinamide (Ellman’s sulfinamide): A widely used chiral auxiliary in asymmetric synthesis.
tert-Butanesulfinamide: Another sulfinamide compound with similar applications in chiral synthesis.
Uniqueness: N-butylidene-2-methylpropane-2-sulfinamide is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions . Its ability to form stable intermediates and facilitate the formation of enantiomerically pure compounds sets it apart from other similar compounds .
Properties
IUPAC Name |
(NE)-N-butylidene-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NOS/c1-5-6-7-9-11(10)8(2,3)4/h7H,5-6H2,1-4H3/b9-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFJREMTWBYHFO-VQHVLOKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NS(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=N/S(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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